molecular formula C21H16N2O4S2 B11419875 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide

Cat. No.: B11419875
M. Wt: 424.5 g/mol
InChI Key: RNEUSUOFBNHQTA-UHFFFAOYSA-N
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Description

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide is a complex organic compound that features a benzisothiazole ring system with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide typically involves the following steps:

    Formation of Benzisothiazole Ring: The benzisothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation.

    Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the benzisothiazole derivative with chlorosulfonic acid, followed by neutralization with a base.

    Acetamide Formation: The final step involves the reaction of the sulfonamide derivative with 2-(phenylsulfanyl)phenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it back to the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with active sites, while the aromatic rings facilitate π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzisothiazolinone: A simpler benzisothiazole derivative with antimicrobial properties.

    Sulfanilamide: A sulfonamide antibiotic with a simpler structure.

    Phenylsulfanyl Acetic Acid Derivatives: Compounds with similar phenylsulfanyl groups but different core structures.

Uniqueness

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide is unique due to its combination of a benzisothiazole ring with a sulfonamide group and a phenylsulfanyl acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H16N2O4S2

Molecular Weight

424.5 g/mol

IUPAC Name

N-(2-phenylsulfanylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C21H16N2O4S2/c24-20(14-23-21(25)16-10-4-7-13-19(16)29(23,26)27)22-17-11-5-6-12-18(17)28-15-8-2-1-3-9-15/h1-13H,14H2,(H,22,24)

InChI Key

RNEUSUOFBNHQTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O

Origin of Product

United States

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